

Application Notes: p53 (17-26) Peptide in Surface Plasmon Resonance (SPR) Studies

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Compound of Interest		
Compound Name:	p53 (17-26)	
Cat. No.:	B15144632	Get Quote

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity and preventing cancer development. Its activity is tightly regulated by the oncoprotein Murine Double Minute 2 (MDM2), which binds to the N-terminal transactivation domain of p53, leading to its degradation. The core of this interaction is mediated by the **p53 (17-26)** peptide region (ETFSDLWKLL), which inserts into a hydrophobic pocket of MDM2.[1][2] Consequently, the p53-MDM2 interaction has emerged as a prime target for cancer therapy, with significant efforts focused on developing inhibitors that can disrupt this binding and reactivate p53.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It is exceptionally well-suited for characterizing the binding kinetics and affinity of the **p53 (17-26)** peptide and its analogs with MDM2. These application notes provide a comprehensive overview and detailed protocols for utilizing SPR in the study of this critical interaction.

Key Applications

- Kinetic Analysis: Determine the association (ka) and dissociation (kd) rate constants of the p53-MDM2 interaction.
- Affinity Determination: Calculate the equilibrium dissociation constant (KD) to quantify the binding strength.



- Inhibitor Screening: Screen small molecules and peptide-based inhibitors for their ability to disrupt the p53-MDM2 complex.
- Structure-Activity Relationship (SAR) Studies: Evaluate the impact of amino acid substitutions within the p53 peptide on its binding to MDM2.
- Competitive Binding Assays: Characterize the binding of molecules that do not have a direct response by competing with a known binder.

Quantitative Data Summary

The following tables summarize quantitative data from various SPR studies on the p53-MDM2 interaction.

Table 1: Binding Kinetics of p53 Peptides to MDM2

Peptide Sequence	Analyte	KD (nM)	kon (M-1s- 1)	koff (s-1)	Reference
His6-p53 (15- 29)	MDM2	86.5 ± 35.2	1.1 x 105	9.5 x 10-3	[3]
p53 (17-28)	MDM2	14,500	Not Reported	Not Reported	[4]
p53 (15-29)	synMDM2	~20-fold weaker than PMI	Not Reported	Not Reported	[5]
p53 (17-28)	MDM2	Not Reported	Not Reported	Not Reported	[6]

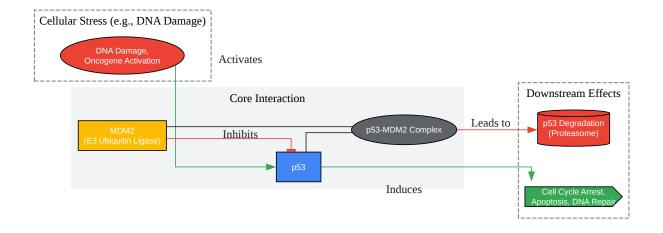
Table 2: IC50 Values of Inhibitors in p53-MDM2 SPR Assays



Inhibitor	IC50 (nM)	Reference
Nutlin-3a	97	[3]
Bepridil	206	[3]
Azelastine	307	[3]
Nutlin-3	83	[7][8]

Signaling Pathway

The interaction between p53 and MDM2 is a critical node in the cell cycle regulation and apoptosis pathways. Under normal cellular conditions, MDM2 keeps p53 levels low. Upon cellular stress, this interaction is disrupted, leading to p53 accumulation and activation of downstream pathways.



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p53-MDM2 interaction pathway.

Experimental Protocols



Protocol 1: Direct Immobilization of p53 Peptide for MDM2 Binding Analysis

This protocol is suitable for direct kinetic and affinity analysis of the p53-MDM2 interaction.

- 1. Materials:
- SPR instrument (e.g., Biacore)
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- p53 (17-26) peptide with a primary amine (e.g., N-terminal or Lys side chain)
- · Recombinant MDM2 protein
- Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
- Immobilization buffer: 10 mM Sodium Acetate, pH 4.5
- 2. Experimental Workflow:

SPR experimental workflow for direct binding.

- 3. Detailed Method:
- Surface Preparation:
 - Equilibrate the CM5 sensor chip with running buffer.
 - Activate the surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
- · Ligand Immobilization:
 - Dissolve the p53 peptide in immobilization buffer to a concentration of 10-50 μg/mL.



 Inject the peptide solution over the activated surface until the desired immobilization level is reached (e.g., 100-200 RU).

Deactivation:

 Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters.

Analyte Injection:

- Prepare a dilution series of MDM2 in running buffer (e.g., 0-500 nM).
- Inject the MDM2 solutions over the p53-functionalized surface, typically for 120-180 seconds to monitor association.
- Allow dissociation in running buffer for 300-600 seconds.

· Regeneration:

 If necessary, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte. Perform regeneration tests to ensure the surface is not damaged.

Data Analysis:

- Subtract the reference surface signal from the active surface signal.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

Protocol 2: Competition Assay for Inhibitor Screening

This protocol is used to determine the potency of un-tagged inhibitors of the p53-MDM2 interaction.

1. Materials:

• Same as Protocol 1, with the addition of the inhibitor compound(s).



- A p53 peptide construct suitable for immobilization (e.g., His-tagged for a Ni-NTA chip or amine-reactive for a CM5 chip).
- 2. Experimental Workflow:

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